4-(3-Iodobenzyl)morpholine

Lipophilicity SAR Drug Design

Researchers targeting sigma-1 receptor pharmacology require validated, high-affinity tool compounds with consistent lot-to-lot performance. 4-(3-Iodobenzyl)morpholine (CAS 731812-03-6) meets this need as a potent sigma-1 ligand (IC50 = 1.70 nM). • Target Engagement: Quantifiable competitive binding data for hit-to-lead benchmarking and novel modulator characterization. • Synthetic Utility: The iodoarene moiety enables efficient Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for late-stage library diversification-superior to bromo/chloro analogs. • Physicochemical Profile: ACD/LogP 2.74 supports passive membrane permeability and CNS penetration studies. Supplied with full analytical documentation for streamlined procurement and immediate dispatch.

Molecular Formula C11H14INO
Molecular Weight 303.14 g/mol
CAS No. 731812-03-6
Cat. No. B1611821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Iodobenzyl)morpholine
CAS731812-03-6
Molecular FormulaC11H14INO
Molecular Weight303.14 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=CC=C2)I
InChIInChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
InChIKeyAXOCSNJJTDANIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Iodobenzyl)morpholine: Baseline Properties & Utility


4-(3-Iodobenzyl)morpholine is a halogenated aromatic morpholine derivative characterized by a 3-iodobenzyl group attached to the nitrogen of a morpholine ring. With a molecular formula of C₁₁H₁₄INO and a molecular weight of 303.14 g/mol, it appears as an off-white, low-melting solid with a melting point of 32°C . This compound is an important research intermediate, particularly valued in medicinal chemistry for its role in structure-activity relationship (SAR) studies and as a building block for more complex molecules. Its high lipophilicity (ACD/LogP: 2.74) and synthetic versatility, stemming from the reactive iodine atom, position it as a valuable tool in drug discovery and organic synthesis .

SAR studies intermediate for medicinal chemistry diversification
Iodoarene handle for Pd-catalyzed cross-coupling reactions
Lipophilicity profile suitable for membrane permeability research

4-(3-Iodobenzyl)morpholine: Halogen Substitution Rationale


For scientific procurement, substituting a specific halogenated benzylmorpholine for a close analog—such as the 3-bromo (CAS: 364793-82-8) or 3-chloro (CAS: 196792-37-7) derivative—is not a neutral decision. The choice of halogen atom profoundly influences a compound's physicochemical profile, reactivity, and biological target engagement [1]. The iodine atom in 4-(3-iodobenzyl)morpholine imparts unique properties in terms of lipophilicity, atomic size, and leaving group potential that directly translate to differentiable performance in assays and synthetic applications . Generic substitution without quantitative justification risks compromising key experimental parameters such as logP-driven permeability, cross-coupling reaction yields, and specific receptor binding affinities .

Property
4-(3-Iodobenzyl)morpholine
Br/Cl Analog
Lipophilicity
Higher logP may enhance membrane permeability
Lower logP may reduce passive diffusion
Cross-Coupling Reactivity
Iodoarene: high reactivity, enables mild conditions
Bromo/chloro: lower reactivity, may require harsher conditions
Halogen Steric Effect
Larger iodine may modulate receptor pocket fit
Smaller halogens may not fill hydrophobic pocket

4-(3-Iodobenzyl)morpholine: Differentiation Evidence


Enhanced Lipophilicity vs. Bromo Analog

The iodine atom in 4-(3-Iodobenzyl)morpholine confers significantly higher lipophilicity compared to its bromo analog. This is quantified by the compound's calculated ACD/LogP value of 2.74 , which is a critical parameter for predicting membrane permeability and blood-brain barrier penetration in drug discovery programs [1].

Lipophilicity ΔLogP
Head-to-head
ΔLogP ≈ +0.16
May enhance membrane diffusion in CNS-targeted studies
Predicted values (ACD/Labs); verify experimental logP
Lipophilicity SAR Drug Design Permeability LogP

Cross-Coupling Reactivity Advantage

The carbon-iodine bond in 4-(3-Iodobenzyl)morpholine is substantially weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making the iodine a superior leaving group in nucleophilic substitution and a more reactive partner in palladium-catalyzed cross-coupling reactions . This enables higher yielding and milder conditions for building complex molecular architectures, as noted for structurally similar compounds where the iodine substituent is a key enabler for Suzuki and Sonogashira couplings .

Cross-Coupling Reactivity
Cross-study comparable
I > Br >> Cl
Reported leaving-group trend; supports diversification strategy
Class-level reactivity; verify in specific reaction
Cross-Coupling Suzuki Reaction Sonogashira Reaction Organic Synthesis C-C Bond Formation

Sigma-1 Receptor Binding Affinity

4-(3-Iodobenzyl)morpholine is not merely an intermediate; it demonstrates potent biological activity against the sigma-1 receptor, a target of interest for pain, neuroprotection, and various CNS disorders [1]. A defined binding study reports an IC50 value of 1.70 nM for this compound, indicating high affinity [2].

Sigma-1 Binding IC50
Reported
1.70 nM
May support target engagement studies for sigma-1 receptor
[3H]DTG binding assay; verify in your system
Sigma Receptor IC50 Pain Neurology Pharmacology

Halogen Size in Dopamine D4 Affinity

In a 3D-QSAR study of morpholine derivatives targeting the dopamine D4 receptor, the size and properties of substituents on the benzyl ring, including halogens, were critical for affinity [1]. While not reporting on the exact compound, the study provides a robust framework for understanding how replacing a smaller halogen with iodine can sterically and electronically modulate receptor interactions, offering a rational basis for selecting the iodo derivative in SAR exploration .

D4 Affinity & Sterics
Class-level
vdW radius I ~198 pm vs Cl ~175 pm
May guide steric SAR exploration
3D-QSAR framework; data to verify
3D-QSAR Dopamine D4 Receptor Antipsychotic Halogen Bonding Molecular Modeling

Stability & Handling Advantages

4-(3-Iodobenzyl)morpholine is an off-white, low-melting solid with a melting point of 32°C , which is significantly higher than many volatile organic reagents. Standard storage is at 2-8°C , and it can be shipped at room temperature within the continental US . This contrasts with some highly reactive intermediates that require stringent low-temperature storage and handling, reducing logistical complexity and cost for routine research use.

Physical & Storage Profile
Supporting
MP 32°C; 2-8°C storage
Simplifies lab handling and logistics
Ships at RT within continental US
Stability Storage Logistics Procurement

4-(3-Iodobenzyl)morpholine: Research Applications


Late-Stage Diversification

In medicinal chemistry campaigns, 4-(3-Iodobenzyl)morpholine is an optimal choice for constructing focused compound libraries. Its superior reactivity as an iodoarene (I > Br >> Cl) in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) makes it an invaluable building block for late-stage diversification. Chemists can reliably and efficiently introduce a wide array of aryl, alkyl, or alkynyl groups to explore SAR around the benzyl moiety, a capability less accessible with the corresponding bromo or chloro analogs . This directly supports hit-to-lead optimization efforts where rapid and versatile chemical space exploration is paramount.

Sigma-1 Receptor Pharmacology

This compound serves as a potent and specific pharmacological tool for investigating sigma-1 receptor biology. Its documented high binding affinity (IC50 = 1.70 nM) [1] enables its use in competitive binding assays to define sigma-1 receptor engagement in native tissues or recombinant systems [2]. Researchers in neurology and pain studies can utilize this compound as a validated reference ligand to characterize novel sigma-1 receptor modulators or to elucidate the receptor's role in cellular signaling pathways, providing a level of target engagement data not offered by less potent in-class analogs.

Lipophilicity-Driven CNS Permeability

For research programs focused on penetrating biological membranes, the enhanced lipophilicity of 4-(3-Iodobenzyl)morpholine (ACD/LogP = 2.74) compared to its bromo analog (ACD/LogP ~2.58) provides a strategic advantage . This quantifiable difference in logP can be leveraged in studies aimed at improving blood-brain barrier permeability or cellular uptake [3]. Procurement of this specific derivative is justified when the primary SAR goal is to increase passive membrane diffusion and access intracellular targets or the CNS compartment, a key parameter in developing drugs for neurological disorders.

Application
Selection Property
Validation Focus
Late-Stage Diversification via Cross-Coupling
Iodoarene reactivity profile
Coupling efficiency and substrate scope
Sigma-1 Receptor Target Engagement Studies
Reported binding affinity context
Target engagement assay validation
Lipophilicity-Dependent Permeability Studies
Lipophilicity profile
Membrane permeability and CNS distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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